molecular formula C11H16BNO6 B1373260 (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid CAS No. 1150114-43-4

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid

Cat. No.: B1373260
CAS No.: 1150114-43-4
M. Wt: 269.06 g/mol
InChI Key: MUBAJJNRNZMQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO6 and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, with the CAS number 1150114-43-4 and molecular formula C11_{11}H16_{16}BNO6_6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including cancer therapy and carbohydrate recognition.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This property is crucial for its biological activity, especially in targeting biomolecules like proteins and carbohydrates.

Boronic acids, including this compound, are recognized for their ability to interact with saccharides through covalent bonding. This interaction can be exploited in drug design, particularly in the development of inhibitors for enzymes that interact with carbohydrates. The unique structure of this compound allows it to participate in various biochemical processes:

  • Covalent Binding : The boron atom forms a covalent bond with hydroxyl groups present in sugars, leading to the formation of stable complexes.
  • Inhibition of Enzymatic Activity : By binding to specific enzymes, this compound can inhibit their function, which is particularly useful in targeting glycosidases involved in cancer progression.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Therapeutics : Research indicates that boronic acids can inhibit the aggregation of proteins associated with amyloid diseases, such as transthyretin-related amyloidosis. In one study, a related boronic acid was shown to prevent fibril formation in a concentration-dependent manner .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects. The mechanism likely involves disruption of bacterial cell wall synthesis through inhibition of glycosidases .
  • Carbohydrate Recognition : The ability to bind reversibly to saccharides makes this compound a candidate for applications in biosensors and drug delivery systems .

Table 1: Binding Affinities and Kinetics

CompoundBinding Affinity (Ka_a, M1^{-1})Kinetics (kon_{on}, M1^{-1}·s1^{-1})Kinetics (koff_{off}, s1^{-1})
PBA128 ± 203.4 ± 1.8(1.1 ± 0.9) × 103^{-3}
BOL23 ± 20.12 ± 0.05(5.2 ± 2.3) × 105^{-5}
BL336 ± 43>50>(9.1 ± 0.3) × 102^{-2}

This table summarizes the binding affinities and kinetics of various boronic acids when interacting with saccharides, illustrating the relative effectiveness of this compound compared to others.

Table 2: Biological Activities

Activity TypeDescription
AnticancerInhibits protein aggregation
AntimicrobialDisrupts bacterial cell wall synthesis
Enzyme InhibitionTargets glycosidases

Research Findings

Recent studies have focused on enhancing the stability and efficacy of boronic acids in biological systems. For instance, modifications to the boron moiety have been shown to improve resistance to oxidation while maintaining binding efficiency with saccharides . The development of derivatives like (1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-3-yl)boronic acid pinacol ester has also been explored for its potential therapeutic benefits .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is in the development of pharmaceutical compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design. This compound can serve as a building block for the synthesis of protease inhibitors and other therapeutic agents.

Case Study: Protease Inhibitors

Research has demonstrated that boronic acids can effectively inhibit proteases, which play crucial roles in various diseases, including cancer and viral infections. The incorporation of this specific boronic acid into drug candidates has shown promise in enhancing their efficacy against target enzymes.

Organic Synthesis

The compound is also utilized as a reagent in organic synthesis. Its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Example Reaction:

In a typical Suzuki reaction, this compound can be coupled with various electrophiles to create complex molecular architectures that are essential in the development of new materials and pharmaceuticals.

Materials Science

Due to its unique structure, this compound is being explored for applications in materials science. Its properties may allow it to be used in the development of polymers or as a component in organic electronic devices.

Potential Applications:

  • Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.
  • Sensors : Its ability to interact with specific analytes makes it a candidate for sensor development.

Properties

IUPAC Name

[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO6/c1-11(2,3)19-10(15)13-7(9(14)18-4)5-6-8(13)12(16)17/h5-6,16-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBAJJNRNZMQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N1C(=O)OC(C)(C)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674930
Record name [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-43-4
Record name 1-(1,1-Dimethylethyl) 2-methyl 5-borono-1H-pyrrole-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-5-(methoxycarbonyl)pyrrole-2-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
Reactant of Route 4
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
Reactant of Route 6
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.